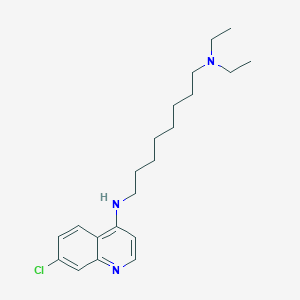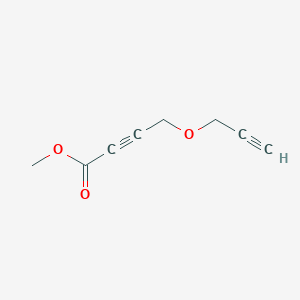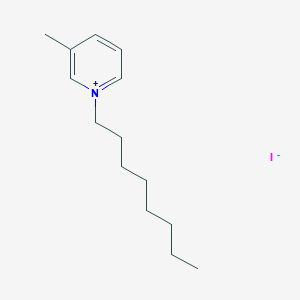
3-Methyl-1-octylpyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-octylpyridin-1-ium iodide is a quaternary ammonium salt with the molecular formula C14H24IN. This compound is part of the pyridinium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the iodide ion makes it particularly interesting for research in ionic liquids and other advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-octylpyridin-1-ium iodide typically involves the quaternization of 3-methylpyridine with 1-iodooctane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol. The mixture is heated to a temperature of around 70°C for several hours to ensure complete reaction. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and quality control ensures that the final product meets the required specifications .
化学反应分析
Types of Reactions
3-Methyl-1-octylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyridinium compounds.
Substitution: Formation of 3-Methyl-1-octylpyridin-1-ium chloride or bromide.
科学研究应用
3-Methyl-1-octylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of ionic liquids and other advanced materials.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential in treating certain medical conditions due to its bioactive properties.
Industry: Utilized in the development of new materials with unique electrical and thermal properties.
作用机制
The mechanism of action of 3-Methyl-1-octylpyridin-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It can also interact with specific proteins, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
- 1-Ethyl-3-methylpyridinium iodide
- 1-Butyl-3-methylpyridinium iodide
- 1-Hexyl-3-methylpyridinium iodide
Uniqueness
3-Methyl-1-octylpyridin-1-ium iodide is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobicity and ionic conductivity .
属性
CAS 编号 |
258279-32-2 |
|---|---|
分子式 |
C14H24IN |
分子量 |
333.25 g/mol |
IUPAC 名称 |
3-methyl-1-octylpyridin-1-ium;iodide |
InChI |
InChI=1S/C14H24N.HI/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
KMQXCRYVRPDQDR-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


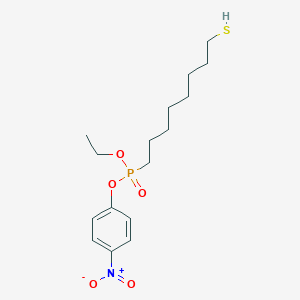
![4-Chloro-6-[5-(furan-2-yl)pyrazolidin-3-ylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14251971.png)
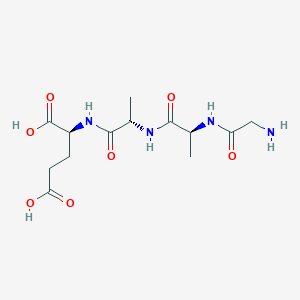
![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
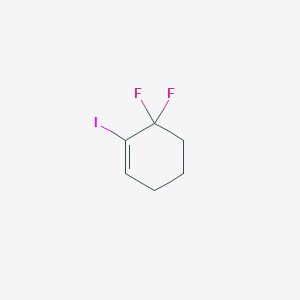
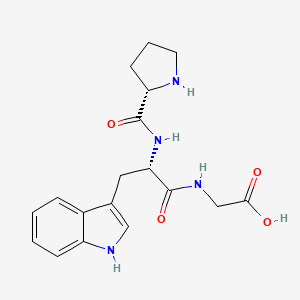
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
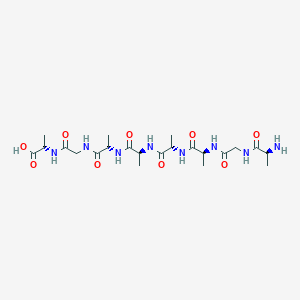
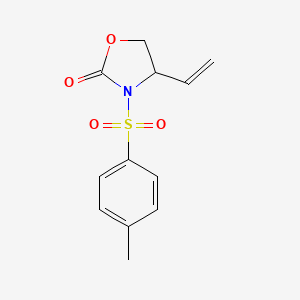
![7-Oxabicyclo[4.1.0]heptane, 1,3,3-trimethyl-2-methylene-](/img/structure/B14252038.png)
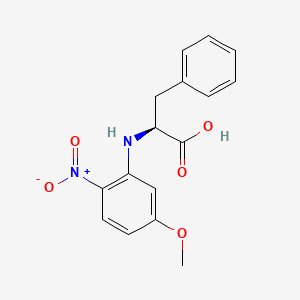
![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
